molecular formula C16H17N3OS B8584780 1-isopropyl-6-methyl-1H-indole-3-carboxylic acid thiazol-2-ylamide CAS No. 676476-81-6

1-isopropyl-6-methyl-1H-indole-3-carboxylic acid thiazol-2-ylamide

Cat. No. B8584780
Key on ui cas rn: 676476-81-6
M. Wt: 299.4 g/mol
InChI Key: YIQARNFOXUXVME-UHFFFAOYSA-N
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Patent
US06881844B2

Procedure details

A solution of triphenylphosphine (628 mg, 2.39 mmol) in methylene chloride (5 mL) cooled to 0° C. was treated with N-bromosuccinimide (425 mg, 2.39 mmol). The reaction was stirred at 0° C. for 15 min and then was treated with 1-isopropyl-6-methyl-1H-indole-3-carboxylic acid (400 mg, 1.84 mmol). The reaction was stirred at 0° C. for 15 min and then was allowed to warm to 25° C. where it was stirred for 30 min. The reaction was then treated with 2-aminothiazole (424 mg, 4.23 mmol) and stirred at 25° C. for 16 h. At this time, the mixture was partitioned between water (75 mL) and ethyl acetate (75 mL) and treated with a 1N aqueous hydrochloric acid solution (40 mL). The organic layer was washed with a saturated aqueous sodium bicarbonate solution (1×40 mL) and a saturated aqueous sodium chloride solution (1×40 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 1/1 hexanes/ethyl acetate) afforded 1-isopropyl-6-methyl-1H-indole-3-carboxylic acid thiazol-2-ylamide (229 mg, 41.5%) as a tan solid: mp 215-217° C.; EI-HRMS m/e calcd for C16H17N3OS (M+) 363.0041, found 363.0034.
Quantity
628 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step Two
Name
1-isopropyl-6-methyl-1H-indole-3-carboxylic acid
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
424 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrN1C(=O)CCC1=O.[CH:28]([N:31]1[C:39]2[C:34](=[CH:35][CH:36]=[C:37]([CH3:40])[CH:38]=2)[C:33]([C:41]([OH:43])=O)=[CH:32]1)([CH3:30])[CH3:29].[NH2:44][C:45]1[S:46][CH:47]=[CH:48][N:49]=1>C(Cl)Cl>[S:46]1[CH:47]=[CH:48][N:49]=[C:45]1[NH:44][C:41]([C:33]1[C:34]2[C:39](=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=2)[N:31]([CH:28]([CH3:29])[CH3:30])[CH:32]=1)=[O:43]

Inputs

Step One
Name
Quantity
628 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
425 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
1-isopropyl-6-methyl-1H-indole-3-carboxylic acid
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)N1C=C(C2=CC=C(C=C12)C)C(=O)O
Step Four
Name
Quantity
424 mg
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C. where it
STIRRING
Type
STIRRING
Details
was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at 25° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
At this time, the mixture was partitioned between water (75 mL) and ethyl acetate (75 mL)
ADDITION
Type
ADDITION
Details
treated with a 1N aqueous hydrochloric acid solution (40 mL)
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium bicarbonate solution (1×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution (1×40 mL), dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
S1C(=NC=C1)NC(=O)C1=CN(C2=CC(=CC=C12)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 229 mg
YIELD: PERCENTYIELD 41.5%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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